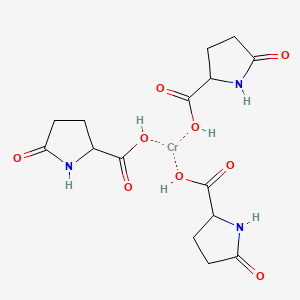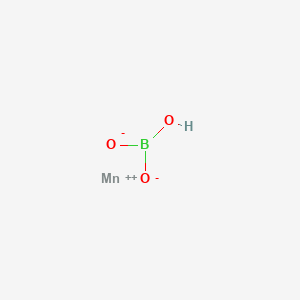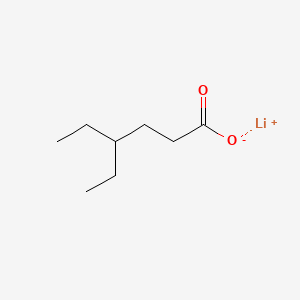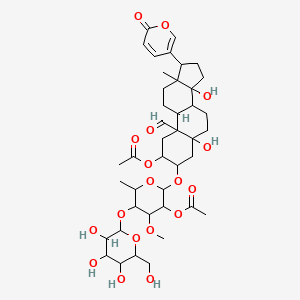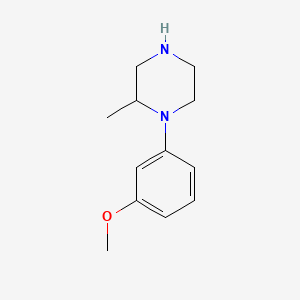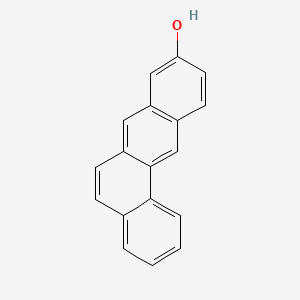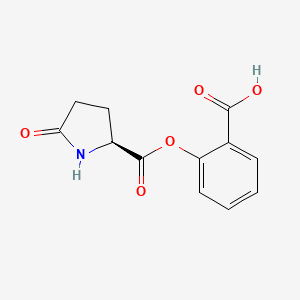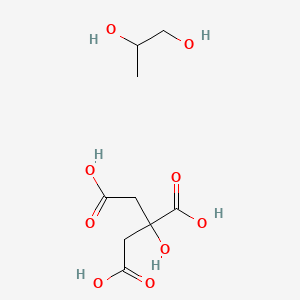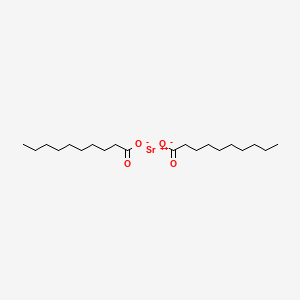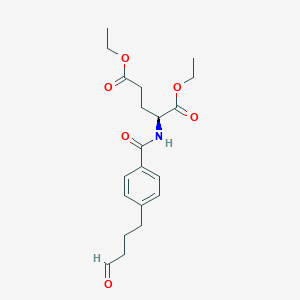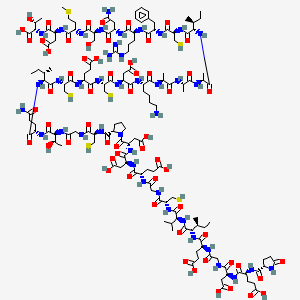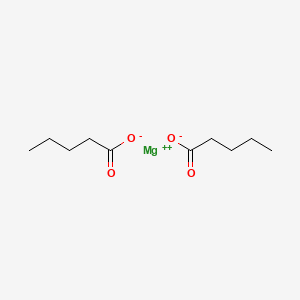
Magnesium divalerate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium divalerate is a chemical compound consisting of magnesium and divaleric acid It is a salt formed by the reaction of magnesium hydroxide or magnesium oxide with divaleric acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnesium divalerate can be synthesized through the reaction of magnesium hydroxide or magnesium oxide with divaleric acid. The reaction typically occurs in an aqueous medium, where magnesium hydroxide or magnesium oxide is dissolved in water, and divaleric acid is added gradually. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as solvent refining or vacuum distillation to ensure high purity. These methods help in removing impurities and achieving a high-quality product suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium divalerate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form magnesium oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield magnesium and divaleric acid.
Substitution: The compound can participate in substitution reactions where divaleric acid is replaced by other acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride can be used.
Substitution: Various acids like acetic acid or sulfuric acid can be used in substitution reactions.
Major Products Formed
Oxidation: Magnesium oxide and water.
Reduction: Magnesium metal and divaleric acid.
Substitution: Magnesium salts of the substituting acid and divaleric acid.
Wissenschaftliche Forschungsanwendungen
Magnesium divalerate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a supplement for magnesium deficiency.
Industry: Utilized in the production of high-performance materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of magnesium divalerate involves its dissociation into magnesium ions and divaleric acid in aqueous solutions. Magnesium ions play a crucial role in various biochemical processes, including enzyme activation, DNA synthesis, and cellular energy production. The divaleric acid component may also interact with specific molecular targets, contributing to the compound’s overall effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Magnesium citrate
- Magnesium sulfate
- Magnesium chloride
- Magnesium oxide
Comparison
Magnesium divalerate is unique due to its specific combination of magnesium and divaleric acid, which imparts distinct chemical and biological properties. Compared to other magnesium compounds, this compound may offer different solubility, reactivity, and bioavailability profiles, making it suitable for specific applications where other magnesium salts may not be as effective.
Eigenschaften
CAS-Nummer |
556-37-6 |
|---|---|
Molekularformel |
C10H18MgO4 |
Molekulargewicht |
226.55 g/mol |
IUPAC-Name |
magnesium;pentanoate |
InChI |
InChI=1S/2C5H10O2.Mg/c2*1-2-3-4-5(6)7;/h2*2-4H2,1H3,(H,6,7);/q;;+2/p-2 |
InChI-Schlüssel |
PWDTYUOSZRLLEV-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCC(=O)[O-].CCCCC(=O)[O-].[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



